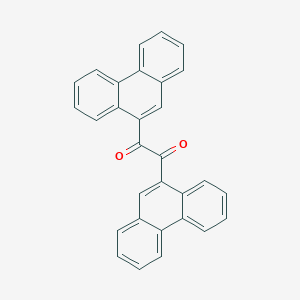
N-(3-propoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-propoxyphenyl)acetamide, commonly known as PPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PPA is a white crystalline powder with a molecular weight of 195.23 g/mol, and its chemical formula is C11H15NO2.
Applications De Recherche Scientifique
PPA has been extensively studied for its potential applications in various fields, including medicine, pharmacology, and neuroscience. One of the most promising applications of PPA is its use as a selective COX-2 inhibitor, which can help to reduce inflammation and pain without causing gastrointestinal side effects. PPA has also been shown to have analgesic, anticonvulsant, and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases, such as epilepsy, neuropathic pain, and cancer.
Mécanisme D'action
The mechanism of action of PPA is not fully understood, but it is believed to work by inhibiting the activity of COX-2, an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, PPA can reduce inflammation and pain without affecting the activity of COX-1, which is involved in the production of prostaglandins that help to protect the stomach lining.
Biochemical and Physiological Effects:
PPA has been shown to have several biochemical and physiological effects, including reducing inflammation, pain, and fever. PPA has also been shown to have anticonvulsant properties, which may be due to its ability to modulate the activity of ion channels in the brain. Additionally, PPA has been shown to have antioxidant properties, which can help to protect cells from damage caused by oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using PPA in lab experiments is its high purity and stability, which allows for accurate and reproducible results. PPA is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using PPA is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on PPA, including exploring its potential as a treatment for various diseases, such as epilepsy, neuropathic pain, and cancer. Additionally, further studies are needed to fully understand the mechanism of action of PPA and to identify any potential side effects or toxicity. Finally, research is needed to develop more efficient and effective synthesis methods for PPA, which could help to reduce the cost and increase the availability of this important compound.
Conclusion:
In conclusion, PPA is a chemical compound with significant potential for scientific research applications. Its ability to selectively inhibit COX-2, reduce inflammation and pain, and have anticonvulsant and antioxidant properties make it a promising candidate for the treatment of various diseases. While there are some limitations to using PPA in lab experiments, further research is needed to fully explore its potential and develop more efficient synthesis methods.
Méthodes De Synthèse
PPA can be synthesized through a simple and efficient method known as the Friedel-Crafts acylation reaction. In this reaction, propiophenone is reacted with propionic anhydride in the presence of anhydrous aluminum chloride as a catalyst. The resulting product is then hydrolyzed with dilute hydrochloric acid to obtain PPA.
Propriétés
Nom du produit |
N-(3-propoxyphenyl)acetamide |
|---|---|
Formule moléculaire |
C11H15NO2 |
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
N-(3-propoxyphenyl)acetamide |
InChI |
InChI=1S/C11H15NO2/c1-3-7-14-11-6-4-5-10(8-11)12-9(2)13/h4-6,8H,3,7H2,1-2H3,(H,12,13) |
Clé InChI |
ICPHPBPIVSOBNY-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC(=C1)NC(=O)C |
SMILES canonique |
CCCOC1=CC=CC(=C1)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[4-(Acetylamino)-3-nitrophenyl]propanoic acid](/img/structure/B253476.png)




![N-[2-(methylsulfinyl)phenyl]acetamide](/img/structure/B253525.png)
![N-[4-(dimethylamino)-2,5-dimethylphenyl]-N,N-dimethylamine](/img/structure/B253530.png)





![N-[3-(dimethylamino)-2-methylphenyl]-N,N-dimethylamine](/img/structure/B253554.png)